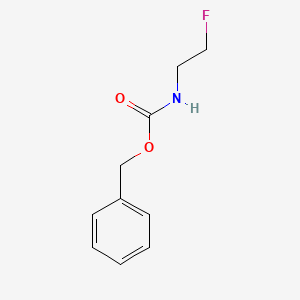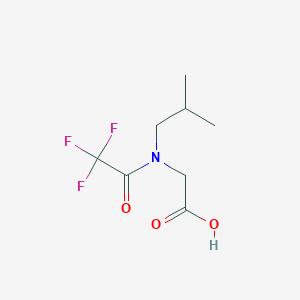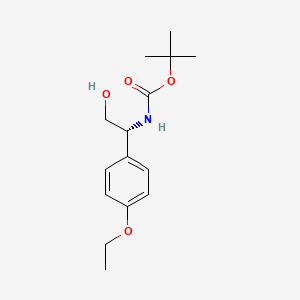
tert-Butyl (R)-(1-(4-ethoxyphenyl)-2-hydroxyethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-[(1R)-1-(4-ethoxyphenyl)-2-hydroxyethyl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an ethoxyphenyl group, and a hydroxyethyl group. This compound is often used in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1R)-1-(4-ethoxyphenyl)-2-hydroxyethyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate ethoxyphenyl derivative under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, the reaction of tert-butyl carbamate with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane can yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of solvents, catalysts, and purification methods are critical factors in industrial production.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonyl groups back to alcohols.
Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or nitric acid under controlled conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups onto the aromatic ring.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology and Medicine: In biological research, it can be used as a protecting group for amines, facilitating the synthesis of complex molecules
Industry: In the industrial sector, the compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its stability and reactivity make it a valuable intermediate in various chemical processes.
作用機序
The mechanism of action of tert-butyl N-[(1R)-1-(4-ethoxyphenyl)-2-hydroxyethyl]carbamate involves its interaction with molecular targets through its functional groups. The carbamate group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The ethoxyphenyl group can participate in aromatic interactions, while the hydroxyethyl group can engage in hydrogen bonding and other polar interactions.
類似化合物との比較
tert-Butyl carbamate: A simpler carbamate with similar reactivity but lacking the ethoxyphenyl and hydroxyethyl groups.
tert-Butyl-N-methylcarbamate: Similar structure but with a methyl group instead of the ethoxyphenyl group.
Phenyl carbamate: Contains a phenyl group instead of the ethoxyphenyl group.
Uniqueness: The presence of the ethoxyphenyl and hydroxyethyl groups in tert-butyl N-[(1R)-1-(4-ethoxyphenyl)-2-hydroxyethyl]carbamate provides unique reactivity and interactions compared to simpler carbamates
特性
分子式 |
C15H23NO4 |
|---|---|
分子量 |
281.35 g/mol |
IUPAC名 |
tert-butyl N-[(1R)-1-(4-ethoxyphenyl)-2-hydroxyethyl]carbamate |
InChI |
InChI=1S/C15H23NO4/c1-5-19-12-8-6-11(7-9-12)13(10-17)16-14(18)20-15(2,3)4/h6-9,13,17H,5,10H2,1-4H3,(H,16,18)/t13-/m0/s1 |
InChIキー |
GOTGJLLWSQHSEE-ZDUSSCGKSA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)[C@H](CO)NC(=O)OC(C)(C)C |
正規SMILES |
CCOC1=CC=C(C=C1)C(CO)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


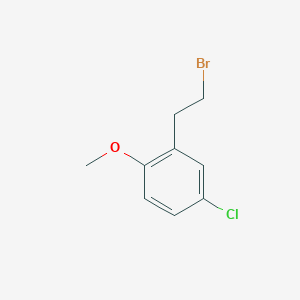
![1-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B15306914.png)
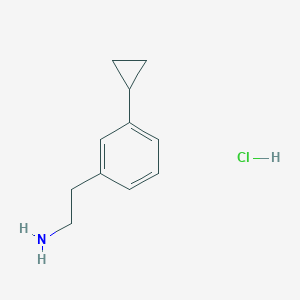
![(3E)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine](/img/structure/B15306928.png)
![5-chloro-3-methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B15306931.png)
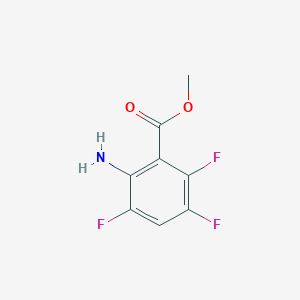
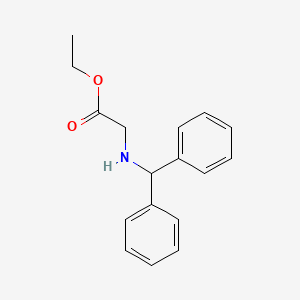
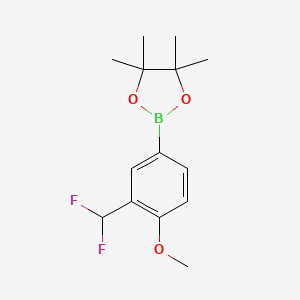
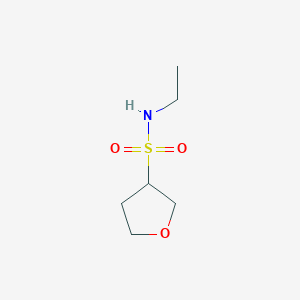
![tert-butyl N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]carbamate](/img/structure/B15306980.png)
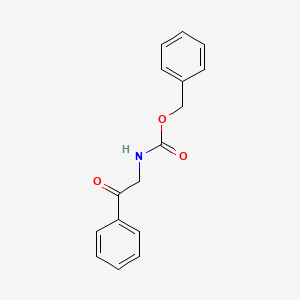
![Methyl8-amino-5-oxaspiro[3.5]nonane-2-carboxylatehydrochloride](/img/structure/B15306995.png)
